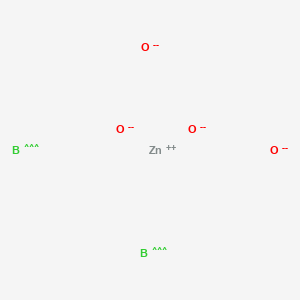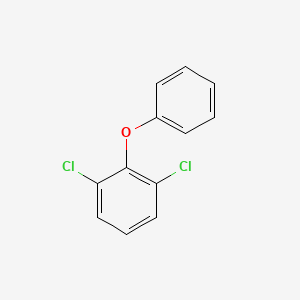
2,6-Dichlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O It is a derivative of diphenyl ether, where two chlorine atoms are substituted at the 2 and 6 positions on the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dichlorodiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenol with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 2,6-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated products.
Reduction Reactions: Reduction of this compound can yield corresponding hydroxy derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted diphenyl ethers.
- Oxidation reactions typically produce quinones.
- Reduction reactions result in hydroxy derivatives.
科学研究应用
2,6-Dichlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of 2,6-dichlorodiphenyl ether involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain oxidative enzymes, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Diphenyl Ether: The parent compound without chlorine substitutions.
2,4-Dichlorodiphenyl Ether: A similar compound with chlorine atoms at the 2 and 4 positions.
2,6-Dibromodiphenyl Ether: A brominated analog with bromine atoms at the 2 and 6 positions.
Uniqueness: 2,6-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
28419-69-4 |
|---|---|
分子式 |
C12H8Cl2O |
分子量 |
239.09 g/mol |
IUPAC 名称 |
1,3-dichloro-2-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H |
InChI 键 |
IRLZOQDGEAEIPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


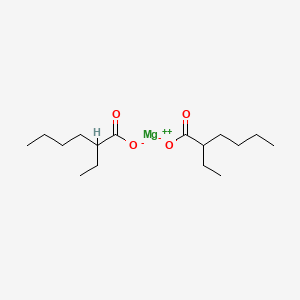

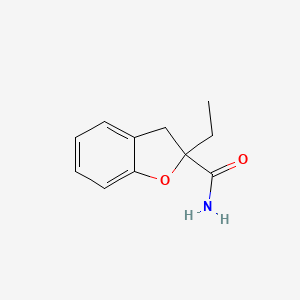
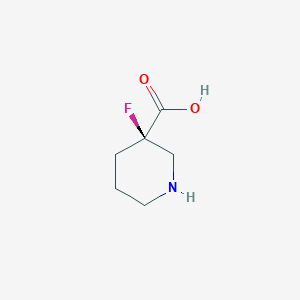
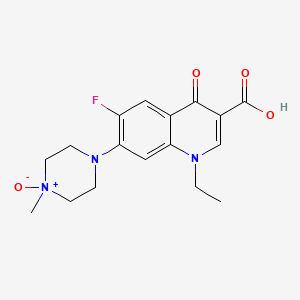
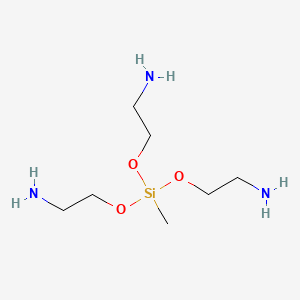



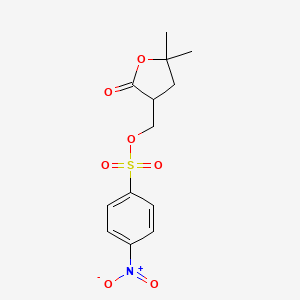
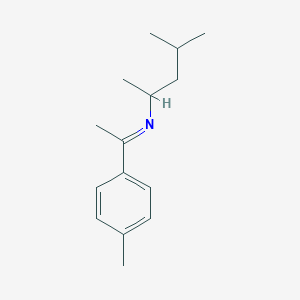
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)

